molecular formula C15H12Cl3NOS B2914950 N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide CAS No. 306732-07-0

N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide

Cat. No. B2914950
CAS RN: 306732-07-0
M. Wt: 360.68
InChI Key: JYZGGQASXMYAFK-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide, also known as DCPMT, is a synthetic organic compound belonging to the family of arylthioacetamides. It is a white solid with a molecular weight of 297.11 g/mol and a melting point of 107-108°C. DCPMT has various applications in scientific research and is used as an insecticide and fungicide.

Scientific Research Applications

Synthetic Routes and Inhibitory Potential

A novel series of N-aryl/aralkyl derivatives, including the compound , was synthesized to explore their α-glucosidase inhibitory potential. Through a multi-step synthetic route, a library of compounds was produced, demonstrating significant inhibition of α-glucosidase, which suggests potential applications in managing diabetes through the inhibition of carbohydrate digestion. Molecular modeling and ADME predictions were also performed to support the findings, indicating these compounds as promising drug leads (Iftikhar et al., 2019).

Antiviral and Antiapoptotic Effects

Another study focused on a novel anilidoquinoline derivative related to the compound , highlighting its significant antiviral and antiapoptotic effects in vitro. This study presented a promising therapeutic efficacy in treating Japanese encephalitis, demonstrating a considerable decrease in viral load and an increase in survival in treated mice. These findings suggest potential applications in the development of antiviral therapies for diseases such as Japanese encephalitis (Ghosh et al., 2008).

Comparative Metabolism Study

Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into their carcinogenicity and metabolic pathways. This comparative study helps understand the complex metabolic activation pathway leading to DNA-reactive products, contributing to the assessment of the carcinogenic risk associated with exposure to these compounds (Coleman et al., 2000).

Antibacterial, Antifungal, and Anticancer Studies

The synthesis and characterization of N-((Diphenylamino)methyl)acetamide and its metal chelates, which share structural similarities with the compound , have shown positive results in antibacterial, antifungal, and anticancer activities. These studies open avenues for the use of such compounds as antimetabolites in treating various diseases and conditions, highlighting their potential as versatile therapeutic agents (Muruganandam et al., 2013).

Quantum Chemical Calculations and Vibrational Spectroscopy

The molecular structural parameters, thermodynamic properties, and vibrational frequencies of derivatives of N-(2,3-dichlorophenyl) acetamide have been thoroughly investigated using density functional theory (DFT). These studies contribute to a deeper understanding of the physical and chemical properties of these compounds, facilitating their application in various scientific and industrial contexts (Choudhary et al., 2014).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-11-6-4-10(5-7-11)8-21-9-14(20)19-13-3-1-2-12(17)15(13)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZGGQASXMYAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide

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